An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid
An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid
CAS Number: 41459-42-1
This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)propionic acid, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, and applications.
Chemical Identity and Physicochemical Properties
3-Bromo-2-(bromomethyl)propionic acid, also known by its synonyms β,β'-Dibromoisobutyric acid and Bis(bromomethyl)acetic acid, is a white to off-white crystalline solid.[1][2] It is soluble in acetic acid.[2][3] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 41459-42-1 | [4] |
| Molecular Formula | C₄H₆Br₂O₂ | [1][4] |
| Molecular Weight | 245.90 g/mol | [4] |
| Appearance | White to yellow to orange powder/crystal | [5] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 286.7±30.0 °C (Predicted) | [2] |
| Density | 2.121±0.06 g/cm³ (Predicted) | [2] |
| InChI | 1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |
| InChIKey | QQZJWQCLWOQDQV-UHFFFAOYSA-N | |
| SMILES | OC(=O)C(CBr)CBr |
Synthesis
Proposed Experimental Protocol:
Materials:
-
Diethyl bis(hydroxymethyl)malonate
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
Procedure:
-
Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl bis(hydroxymethyl)malonate in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Slowly add a brominating agent, such as phosphorus tribromide or a concentrated solution of hydrobromic acid, dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and quench by carefully adding water. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude dibrominated ester.
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base followed by acidification.
-
Purification: Purify the crude 3-Bromo-2-(bromomethyl)propionic acid by recrystallization from a suitable solvent system.
Caption: Proposed synthetic workflow for 3-Bromo-2-(bromomethyl)propionic acid.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 3-Bromo-2-(bromomethyl)propionic acid.
| Spectroscopic Data | Details | Reference(s) |
| Mass Spectrum (EI) | Available on the NIST WebBook. | [6][7] |
| IR Spectrum | Available from the NIST WebBook. | [6] |
| ¹H NMR Spectrum | Data not explicitly found in searches. | |
| ¹³C NMR Spectrum | Data not explicitly found in searches. |
Applications in Research and Development
3-Bromo-2-(bromomethyl)propionic acid serves as a versatile building block in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science.
Synthesis of β-Lactams
A significant application of this compound is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[3] The synthesis typically involves the reaction of 3-Bromo-2-(bromomethyl)propionic acid with a primary amine to form an amide, followed by an intramolecular cyclization to yield the β-lactam ring.
Caption: General workflow for the synthesis of β-lactams.
Preparation of β-Substituted Acrylates
The compound is also utilized in the preparation of β-substituted acrylates.[3][8] These monomers are important in polymer chemistry for creating materials with a wide range of properties.
Interaction with Biological Systems: A Link to the Glycolysis Pathway
Caption: Interaction of a derivative with the glycolysis pathway.
Safety Information
3-Bromo-2-(bromomethyl)propionic acid is classified as a corrosive substance.[8] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide consolidates the available information on 3-Bromo-2-(bromomethyl)propionic acid to support its use in research and development. Further experimental validation of the proposed synthetic protocol and detailed spectroscopic analysis are encouraged for its comprehensive characterization.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Bromo-2-(bromomethyl)propionic acid CAS#: 41459-42-1 [m.chemicalbook.com]
- 3. 3-Bromo-2-(bromomethyl)propionic acid | 41459-42-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3-Bromo-2-(bromomethyl)propionic Acid | 41459-42-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Propanoic acid, 3-bromo-2-(bromomethyl)- [webbook.nist.gov]
- 7. Propanoic acid, 3-bromo-2-(bromomethyl)- [webbook.nist.gov]
- 8. 3-bromo-2-bromomethyl-propionic-acid - Sarex Fine [sarex.com]
- 9. Glycolysis - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. ttuhsc.edu [ttuhsc.edu]
- 12. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
